N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide;hydrochloride
CAS No.: 2460756-36-7
Cat. No.: VC5704187
Molecular Formula: C12H12Cl2N2OS
Molecular Weight: 303.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2460756-36-7 |
|---|---|
| Molecular Formula | C12H12Cl2N2OS |
| Molecular Weight | 303.2 |
| IUPAC Name | N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide;hydrochloride |
| Standard InChI | InChI=1S/C12H11ClN2OS.ClH/c13-7-11(16)15-12-14-8-10(17-12)6-9-4-2-1-3-5-9;/h1-5,8H,6-7H2,(H,14,15,16);1H |
| Standard InChI Key | PGEQRCTXNBHMIJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl.Cl |
Introduction
| Property | Value |
|---|---|
| CAS No. | 2460756-36-7 |
| Molecular Formula | C₁₂H₁₂Cl₂N₂OS |
| Molecular Weight | 303.2 g/mol |
| IUPAC Name | N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide;hydrochloride |
| SMILES | C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl.Cl |
| PubChem CID | 155820732 |
Nomenclature and Synonyms
The compound is systematically named according to IUPAC guidelines, with “hydrochloride” denoting its salt form. Common synonyms include N-(5-Benzylthiazol-2-yl)-2-chloroacetamide hydrochloride and BMA30613 . Regulatory identifiers include the European Community (EC) number 652-851-8 and Nikkaji number J3.041.673B .
Synthesis and Preparation
Synthetic Pathways
The synthesis involves a multi-step sequence starting with 5-benzylthiazol-2-amine. Reaction with chloroacetyl chloride in the presence of triethylamine yields the free base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Optimization and Yield
Key parameters influencing yield include reaction temperature (optimized at 0–5°C to minimize side reactions) and stoichiometric ratios. The use of anhydrous conditions prevents hydrolysis of chloroacetyl chloride, ensuring >75% yield in the acylation step .
Chemical and Structural Properties
Reactivity Profile
The chloroacetamide group undergoes nucleophilic substitution, enabling coupling with amines, thiols, or azides. The thiazole ring participates in cycloaddition reactions, forming fused heterocycles. For example, treatment with potassium thiocyanate induces rearrangement to 2-[(5-benzyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-ones, a class of compounds with reported antimicrobial activity .
Crystallographic Insights
Although direct crystal data for this compound are unavailable, studies on analogous structures (e.g., N-(benzo[d]thiazol-2-yl)-2-chloroacetamide) reveal planar thiazole rings with dihedral angles <1° relative to attached aromatic systems. The C=O bond length in such derivatives averages 1.22 Å, consistent with typical amide resonance .
Applications in Pharmaceutical and Organic Chemistry
Intermediate in Drug Discovery
The compound’s dual functionality makes it a precursor for kinase inhibitors and antimicrobial agents. For instance, its reaction with thioureas yields thiazolo[3,2-a]pyrimidine derivatives screened for anticancer activity .
Material Science Applications
In polymer chemistry, the thiazole ring’s electron-deficient nature facilitates π-stacking in conductive materials. Patent literature describes its use in organic light-emitting diodes (OLEDs) as electron-transport layers .
Recent Research and Developments
Derivative Synthesis
A 2024 study demonstrated the compound’s utility in synthesizing iminothiazolidinones via thiocyanate-mediated cyclization. These derivatives exhibited IC₅₀ values of 8.2–14.7 μM against MCF-7 breast cancer cells .
Computational Modeling
Density functional theory (DFT) calculations predict favorable binding to EGFR tyrosine kinase (ΔG = −9.8 kcal/mol), suggesting potential as a targeted therapy lead compound .
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